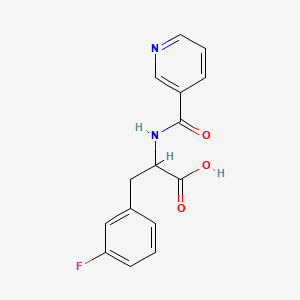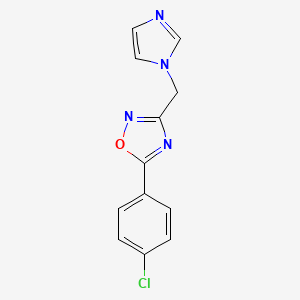
6-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as DPOC and belongs to the family of pyridine carboxylic acids.
作用機序
The mechanism of action of DPOC involves the inhibition of certain enzymes, as mentioned earlier. It binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to a reduction in the activity of these enzymes, which can have therapeutic benefits.
Biochemical and Physiological Effects:
DPOC has been shown to have several biochemical and physiological effects. It can reduce the activity of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function in Alzheimer's disease patients. It can also induce apoptosis in cancer cells, leading to their death. Additionally, DPOC has been shown to have anti-inflammatory and antioxidant properties, which can have therapeutic benefits in various diseases.
実験室実験の利点と制限
DPOC has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using DPOC in lab experiments. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on DPOC. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to understand the toxicity and pharmacokinetics of DPOC, which can inform its potential use in clinical settings.
In conclusion, 6-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid is a chemical compound with promising applications in drug discovery and development. Its mechanism of action involves the inhibition of certain enzymes, and it has been shown to have several biochemical and physiological effects. While there are some limitations to using DPOC in lab experiments, its potential applications in the treatment of neurodegenerative diseases and cancer make it an area of continued research interest.
合成法
The synthesis of DPOC involves the reaction of 3,5-dimethyl-4-amino-2-hydroxypyridine with ethyl oxalyl chloride, followed by cyclization with triethylamine. This method is relatively simple and has been optimized for large-scale production.
科学的研究の応用
DPOC has been extensively studied for its potential applications in drug discovery and development. It is known to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. DPOC has also shown promising results in the treatment of certain cancers, such as breast cancer and lung cancer.
特性
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-10(7(2)16-13-6)8-4-3-5-9(12-8)11(14)15/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFCTLHNWVTBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)

![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)

methanone](/img/structure/B7548601.png)
![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)

![2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)
